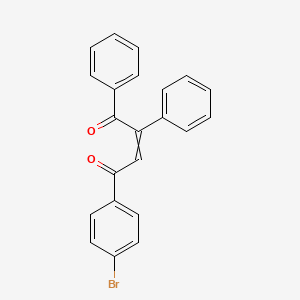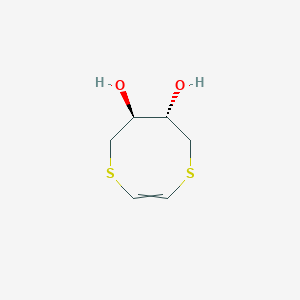
8,10-Hentriacontanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,10-Hentriacontanedione is an organic compound with the molecular formula C₃₁H₆₀O₂. It belongs to the class of beta-diketones, which are characterized by the presence of two keto groups separated by a single carbon atom . This compound has been detected in fats and oils, making it a potential biomarker for certain dietary consumptions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8,10-Hentriacontanedione can be synthesized through various organic reactions. One notable method involves the Michael addition reaction of hentriacontane-14,16-dione, isolated from wheat straw wax, with methyl acrylate or bio-derived dimethyl itaconate via microwave heating . This method is advantageous due to its efficiency and the use of bio-derived materials.
Industrial Production Methods: The use of agricultural waste products aligns with the principles of green chemistry and circular economy .
Analyse Chemischer Reaktionen
Types of Reactions: 8,10-Hentriacontanedione, as a beta-diketone, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The diketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted diketones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 8,10-Hentriacontanedione primarily involves its ability to chelate metal ions. The diketone groups can coordinate with metal ions, forming stable complexes. This chelation process is facilitated by the presence of two keto groups, which provide multiple binding sites for metal ions .
Vergleich Mit ähnlichen Verbindungen
Hentriacontane: A hydrocarbon with the formula C₃₁H₆₄, lacking the diketone groups present in 8,10-Hentriacontanedione.
Dibenzoylmethane: Another beta-diketone used in metal chelation but derived from petroleum sources.
Uniqueness: this compound is unique due to its bio-derived origin and its specific structure, which provides enhanced metal chelation properties compared to other beta-diketones like dibenzoylmethane . Its sustainable synthesis from agricultural waste products further distinguishes it from petroleum-derived compounds.
Eigenschaften
CAS-Nummer |
50837-34-8 |
|---|---|
Molekularformel |
C31H60O2 |
Molekulargewicht |
464.8 g/mol |
IUPAC-Name |
hentriacontane-8,10-dione |
InChI |
InChI=1S/C31H60O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-26-28-31(33)29-30(32)27-25-23-8-6-4-2/h3-29H2,1-2H3 |
InChI-Schlüssel |
AFUNKBMLTPDWPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


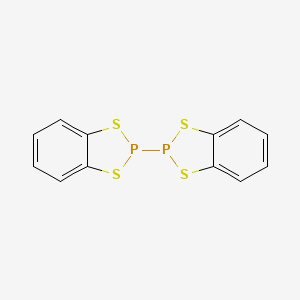


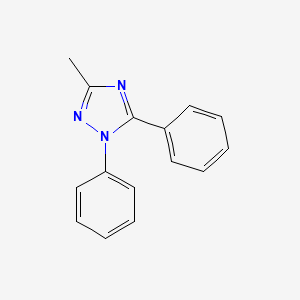
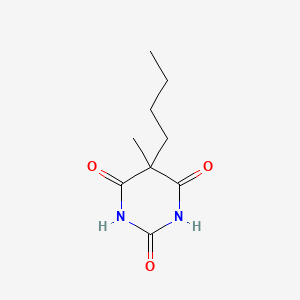
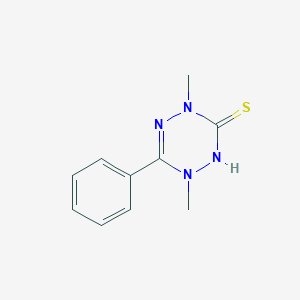
![Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl-](/img/structure/B14650927.png)
![3'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]adenosine](/img/structure/B14650931.png)
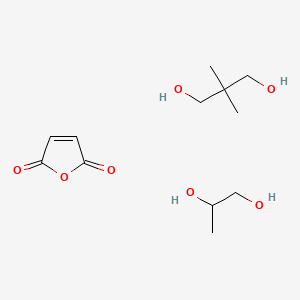
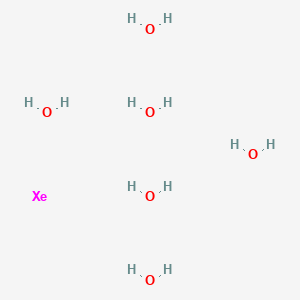
![2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14650953.png)
